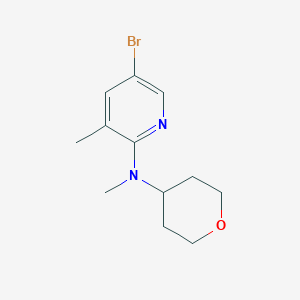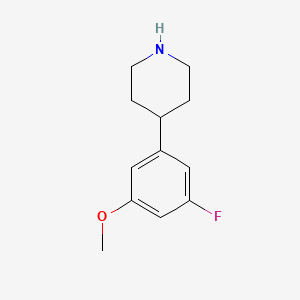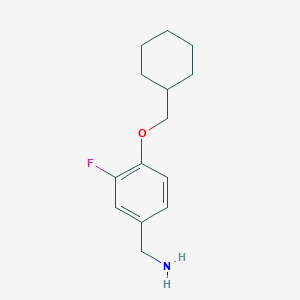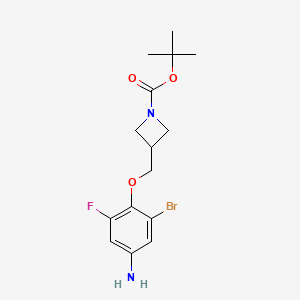![molecular formula C12H17BrN2O3 B12075038 [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルは、カルバメート類に属する有機化合物です。これは、臭素化ピリジン環とtert-ブチルエステル基の存在を特徴としています。
準備方法
合成経路と反応条件
[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルの合成は、通常、5-ブロモ-2-ヒドロキシピリジンとエチレンカーボネートを反応させて中間体2-(5-ブロモピリジン-2-イルオキシ)エタノールを生成することから始まります。この中間体を次に、トリエチルアミンなどの塩基の存在下で、tert-ブチルクロロホルメートと反応させることで、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、規模が大きくなります。連続フロー反応器と最適化された反応条件を使用すると、生産プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルは、以下を含むさまざまな種類の化学反応を起こします。
酸化: 臭素化ピリジン環は、対応するピリジンN-オキシドを生成するように酸化することができます。
還元: 臭素原子は、対応するピリジン誘導体を生成するように還元することができます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムやパラジウム炭素などの還元剤を使用できます。
置換: アジ化ナトリウムやチオ尿素などの求核剤を穏やかな条件下で用いることができます。
生成される主な生成物
酸化: ピリジンN-オキシド。
還元: ピリジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換ピリジン誘導体。
科学研究における用途
[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 特定の生物学的標的に作用する能力のために、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果が探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルの作用機序には、特定の分子標的との相互作用が含まれます。臭素化ピリジン環は、生体高分子と水素結合とπ-π相互作用を形成し、その機能に影響を与えます。カルバメート基は加水分解を受けることもでき、生化学経路を調節できる活性中間体を放出します。
類似の化合物との比較
類似の化合物
独自性
類似の化合物と比較して、[2-(5-ブロモピリジン-2-イルオキシ)エチル]カルバミン酸tert-ブチルエステルは、臭素化ピリジン環とtert-ブチルエステル基の特定の組み合わせのためにユニークです。この独特の構造は、異なる化学反応性と生物活性を与え、さまざまな用途において貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester is unique due to its specific combination of a brominated pyridine ring and a tert-butyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H17BrN2O3 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-bromopyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChIキー |
MTZLEHUQSQMPPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)




![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)

